5-Bromo-4-iodopyrimidine

説明

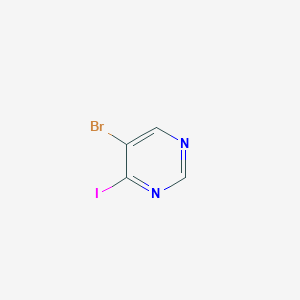

5-Bromo-4-iodopyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and iodine substituents at positions 5 and 4, respectively, makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the sequential bromination and iodination of pyrimidine. The process can be summarized as follows:

Bromination: Pyrimidine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature.

Iodination: The brominated pyrimidine is then subjected to iodination using iodine or an iodinating agent like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is typically conducted in an aqueous or organic solvent under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

化学反応の分析

Types of Reactions: 5-Bromo-4-iodopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds, Grignard reagents, and amines.

Cross-Coupling Reactions: The compound is a valuable intermediate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions involve the coupling of this compound with aryl or alkyl boronic acids, alkynes, or alkenes to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to yield dehalogenated pyrimidines.

Common Reagents and Conditions:

Substitution Reactions: Organolithium compounds, Grignard reagents, amines; solvents like tetrahydrofuran (THF) or diethyl ether; temperatures ranging from -78°C to room temperature.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents like dimethylformamide (DMF) or toluene; temperatures ranging from 50°C to 100°C.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrimidines with various functional groups.

- Coupled products with aryl or alkyl groups.

- Pyrimidine N-oxides or dehalogenated pyrimidines.

科学的研究の応用

Chemistry: 5-Bromo-4-iodopyrimidine is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules, including pharmaceuticals, agrochemicals, and materials science compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can be incorporated into nucleoside analogs for investigating DNA and RNA synthesis and function.

Medicine: The compound is utilized in the development of antiviral, anticancer, and antibacterial agents. Its derivatives have shown potential in inhibiting specific enzymes and receptors involved in various diseases.

Industry: In the agrochemical industry, this compound is employed in the synthesis of herbicides, fungicides, and insecticides. It is also used in the production of dyes and pigments.

作用機序

The mechanism of action of 5-Bromo-4-iodopyrimidine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and iodine substituents enhance the compound’s reactivity and binding affinity, allowing it to modulate biological processes effectively.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Receptors: It can act as an agonist or antagonist of specific receptors, influencing signal transduction pathways.

Nucleic Acids: When incorporated into nucleoside analogs, it can interfere with DNA or RNA synthesis, leading to antiviral or anticancer effects.

類似化合物との比較

5-Bromopyrimidine: Lacks the iodine substituent, making it less reactive in certain cross-coupling reactions.

4-Iodopyrimidine: Lacks the bromine substituent, affecting its reactivity and binding properties.

5-Chloro-4-iodopyrimidine: Contains a chlorine substituent instead of bromine, resulting in different reactivity and applications.

Uniqueness: 5-Bromo-4-iodopyrimidine is unique due to the presence of both bromine and iodine substituents, which enhance its reactivity and versatility in organic synthesis. This dual halogenation allows for selective functionalization and cross-coupling reactions, making it a valuable intermediate in the development of complex molecules.

生物活性

5-Bromo-4-iodopyrimidine is a heterocyclic compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in research and industry.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrimidine ring with bromine and iodine substituents. The presence of these halogens contributes to its reactivity, making it a valuable building block in synthetic chemistry. The compound is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, facilitating the synthesis of various substituted pyrimidines.

Target Interactions

This compound primarily acts as an intermediate in organic synthesis. It interacts with arylboronic acids and alkynylzincs through the Suzuki–Miyaura coupling mechanism. This interaction involves two critical steps: oxidative addition and transmetalation, which are essential for forming new carbon-carbon bonds.

Cellular Effects

The compound has been observed to influence various cellular processes, including cell signaling pathways and gene expression. For instance, derivatives of 4-iodopyrimidine can facilitate the nuclear translocation of proteins involved in immune responses, such as macrophage migration inhibitory factor (MIF) and its homolog MIF2. These interactions highlight the compound's potential role in modulating cellular functions.

Biochemical Pathways

This compound participates in several metabolic pathways, impacting enzyme activity and cellular metabolism. Its ability to form covalent bonds with nucleophilic sites on biomolecules can lead to enzyme inhibition or activation. Additionally, it can generate reactive intermediates through free radical bromination reactions, further influencing enzymatic activity.

Case Studies

Applications in Research and Industry

This compound serves as a versatile building block for synthesizing various pharmaceuticals, agrochemicals, and materials science compounds. Its applications include:

- Medicinal Chemistry : Used to develop antiviral, anticancer, and antibacterial agents.

- Organic Synthesis : Acts as an intermediate for synthesizing complex organic molecules.

- Agrochemicals : Employed in the synthesis of herbicides, fungicides, and insecticides due to its reactivity profiles.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases related to cancer progression |

| Antiviral Properties | Potential antiviral effects observed in derivatives targeting viral replication enzymes |

| Immunomodulation | Modulates immune responses at lower doses; higher doses may induce toxicity |

| Organic Synthesis | Serves as an intermediate for creating complex organic molecules |

特性

IUPAC Name |

5-bromo-4-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-2-8-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWAEFAUPPRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468454 | |

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-22-3 | |

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。